molecular formula C8H12 B162279 1,3-Cyclooctadiene CAS No. 1700-10-3

1,3-Cyclooctadiene

Cat. No. B162279
CAS RN: 1700-10-3
M. Wt: 108.18 g/mol
InChI Key: RRKODOZNUZCUBN-CCAGOZQPSA-N
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Description

1,3-Cyclooctadiene is a cyclic diene with the formula (CH2)4(C2H2)2 . It is one of the several isomers of cyclooctadiene and is commonly encountered . It is used as a reagent in the synthesis of catalytically active membranelike devices and in the preparation of 2-cyclooct-2-en-1-yl-1,3-cyclooctadiene, a novel bicyclic triene .


Molecular Structure Analysis

The molecular formula of 1,3-Cyclooctadiene is C8H12 . It has an average mass of 108.181 Da and a monoisotopic mass of 108.093903 Da .


Chemical Reactions Analysis

1,3-Cyclooctadiene has been used in enantiodifferentiating geometrical photoisomerizations . It has also been involved in the partial hydrogenation catalyzed by dendrimer-encapsulated Pd-Rh bimetallic nanoparticles .


Physical And Chemical Properties Analysis

1,3-Cyclooctadiene has a density of 0.8±0.1 g/cm3, a boiling point of 150.1±7.0 °C at 760 mmHg, and a vapor pressure of 5.0±0.1 mmHg at 25°C . Its enthalpy of vaporization is 37.1±0.8 kJ/mol, and it has a flash point of 24.4±0.0 °C .

Scientific Research Applications

Chemical Biology and Polymer Chemistry

(E,E)-1,5-Cyclooctadiene has been identified as a versatile reagent capable of efficiently undergoing multiple click reactions at fast rates, making it a potential candidate for applications in chemical biology and polymer chemistry. Its ability to link an azide to a tetrazine via a sequence of cycloaddition reactions highlights its utility in these fields (Stöckmann et al., 2011).

Synthesis of Cyclooctane Derivatives

Cyclooctane derivatives such as cyclooctane-1,2,3,4-tetraols, aminocyclooctanetriol, and chlorocyclooctanetriol have been synthesized starting from cis,cis-1,3-cyclooctadiene. These compounds have potential applications in various fields due to their functional diversity (Ecer & Salamci, 2014).

Iridium Chemistry and Catalysis

The versatility of cyclooctadiene ligands in iridium chemistry has been explored, particularly in the context of iridium(I) complexes. These complexes have shown the ability to undergo transformations involving cyclooctadiene or cyclooctadienyl ligands in various coordination modes, indicating potential applications in catalysis and material science (Martín et al., 2003).

Enantioselective Synthesis

The enantioselective synthesis of chiral cyclooctadienes has been achieved using iron-catalyzed cross-[4+4]-cycloaddition of 1,3-dienes. This method is significant for producing cyclooctadiene derivatives that are frequently found in natural products and are used as ligands in asymmetric catalysis (Braconi et al., 2020).

Solid-Phase Synthesis

Functionalized 1,5-cyclooctadienes have been synthesized under LICKOR superbase conditions and are suitable for immobilization on solid-phase resins. This highlights its potential utility in solid-phase synthesis and drug development processes (Revell & Ganesan, 2002).

Safety And Hazards

1,3-Cyclooctadiene is flammable and may be fatal if swallowed and enters airways . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding ingestion and inhalation, ensuring adequate ventilation, keeping away from open flames, hot surfaces, and sources of ignition, and using only non-sparking tools .

Future Directions

Recent research has explored the use of 1,3-Cyclooctadiene in the spontaneous formation of carbon nanosheets at ambient conditions . Another study investigated the photochemical pathways involved after being excited to the S1 state . These studies suggest potential future directions in the use of 1,3-Cyclooctadiene in material science and photochemistry.

properties

IUPAC Name

(1Z,3Z)-cycloocta-1,3-diene
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InChI

InChI=1S/C8H12/c1-2-4-6-8-7-5-3-1/h1-4H,5-8H2/b3-1-,4-2-
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InChI Key

RRKODOZNUZCUBN-CCAGOZQPSA-N
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Canonical SMILES

C1CCC=CC=CC1
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Isomeric SMILES

C1C/C=C\C=C/CC1
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Molecular Formula

C8H12
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DSSTOX Substance ID

DTXSID30865523
Record name 1,3-Cyclooctadiene
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Molecular Weight

108.18 g/mol
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Physical Description

Cyclooctadienes appears as a liquid. May irritate skin and eyes. Less dense than water and insoluble in water. Used to make rubber., Colorless liquid; [Alfa Aesar MSDS]
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Flash Point

95 °F (NFPA, 2010)
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Product Name

1,3-Cyclooctadiene

CAS RN

29965-97-7, 1700-10-3, 3806-59-5
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Cyclooctadiene
Reactant of Route 2
1,3-Cyclooctadiene
Reactant of Route 3
1,3-Cyclooctadiene
Reactant of Route 4
1,3-Cyclooctadiene
Reactant of Route 5
1,3-Cyclooctadiene
Reactant of Route 6
1,3-Cyclooctadiene

Citations

For This Compound
2,600
Citations
MA Cooper, DD Elleman, CD Pearce… - The Journal of Chemical …, 1970 - pubs.aip.org
The proton NMR coupling constants between vinyl protons in cyclopentadiene (I), 1,3‐cyclohexadiene (II), and 1,3‐cyclooctadiene (III) have been obtained by analyses of the spectra of …
Number of citations: 59 pubs.aip.org
D McTush-Camp, PC Vasquez… - Heterocyclic …, 2015 - degruyter.com
The reaction of dimethyldioxirane (1) with excess 1,3-cyclohexadiene (2a) and 1,3-cyclooctadiene (2b) in dried acetone yielded the corresponding monoepoxides in excellent yield. …
Number of citations: 4 www.degruyter.com
YM Chung, HK Rhee - Journal of Molecular Catalysis A: Chemical, 2003 - Elsevier
This article reports the first effort for the preparation of Pd–Rh bimetallic nanoparticles in the presence of poly(amidoamine) dendrimers with surface hydroxyl groups (fourth generation, …
Number of citations: 93 www.sciencedirect.com
Y Inoue, H Tsuneishi, T Hakushi… - Journal of the American …, 1997 - ACS Publications
Enantiodifferentiating photoisomerizations of (Z,Z)-1,3-cyclooctadiene (1ZZ) to the chiral E,Z-isomer 1EZ were performed at varying temperatures in the presence of some benzenepoly-, …
Number of citations: 62 pubs.acs.org
A Padwa, W Koehn, J Masaracchia… - Journal of the …, 1971 - ACS Publications
Whenheated, neat or in hydrocarbon solvent, cis, trans-\, 3-cyclooctadiene underwent both dimerization and isomerization. The structures of the 2+ 2 cyclodimers were assigned as the …
Number of citations: 41 pubs.acs.org
SA Waratuke, MG Thorn, PE Fanwick… - Journal of the …, 1999 - ACS Publications
The dimerization/oligomerization and cross coupling of 1,3-cyclohexadiene (1,3-CHD) with α-olefins can be achieved using a variety of titanium aryloxide catalysts. The titanabicyclic …
Number of citations: 41 pubs.acs.org
MJ Hostetler, RG Nuzzo, GS Girolami… - The Journal of Physical …, 1994 - ACS Publications
The adsorption and subsequent reactions of the Cg cyclic hydrocarbons cyclooctane (COA), cyclooctene (COE), 1, 3-cyclooctadiene (1, 3-COD), 1, 5-cyclooctadiene (1, 5-COD), and …
Number of citations: 43 pubs.acs.org
AC Cope, CL Bumgardner - Journal of the American Chemical …, 1956 - ACS Publications
Application of the Hofmann exhaustive methylation procedure to cycloócten-3-yldimethylamine has been shown to yield a mixture of 1, 3-cyclooctadienes. The mixture was separated by …
Number of citations: 49 pubs.acs.org
P Chakraborty, Y Liu, T Weinacht… - The Journal of chemical …, 2020 - pubs.aip.org
We have performed trajectory surface hopping dynamics for cis, cis-1, 3-cyclooctadiene to investigate the photochemical pathways involved after being excited to the S 1 state. Our …
Number of citations: 12 pubs.aip.org
FAL Anet, I Yavari - Journal of the American Chemical Society, 1978 - ACS Publications
The 251-MHz 1H and the natural-abundance 63.1-MHz l3C NMR spectra of cis. cis-1, 3-cyclooctadiene (I), cis. cis-1, 3-cyclooctadiene monoepoxide (11), and cis. cis-1, 3-…
Number of citations: 36 pubs.acs.org

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